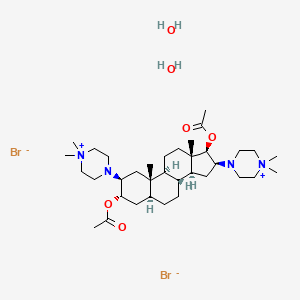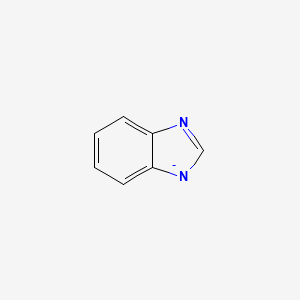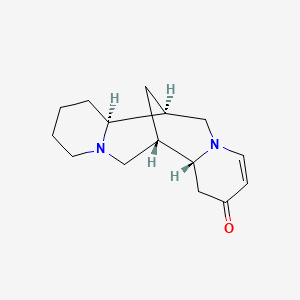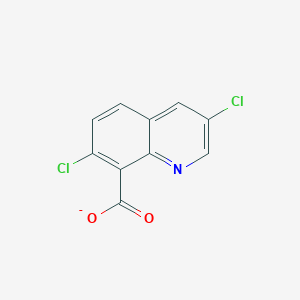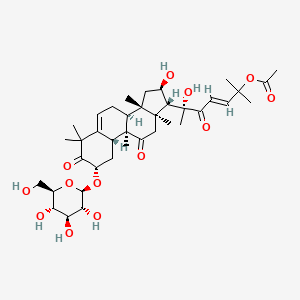
Arvenin I
Overview
Description
Arvenin I is a natural cucurbitacin glucoside isolated from the plant Anagallis arvensis L. (Primulaceae). It is known for its bitter taste and has been identified as 2-O-β-D-glucopyranosyl cucurbitacin B . This compound has garnered interest due to its moderate anticancer properties and its role in traditional medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arvenin I is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the plant Anagallis arvensis L. using solvents and then purifying it through chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. The process involves harvesting the plant, drying it, and then using solvents to extract the cucurbitacin glucosides. The extract is then subjected to various purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Arvenin I undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the glucoside moiety.
Reduction: Reduction reactions can target the carbonyl groups in the cucurbitacin structure.
Substitution: Substitution reactions can occur at the glucopyranosyl moiety, where different substituents can replace the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Arvenin I has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cucurbitacin glucosides and their chemical properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in cancer treatment.
Mechanism of Action
Arvenin I exerts its effects primarily through its interaction with cellular pathways involved in cancer cell proliferation. It inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. The molecular targets include various signaling pathways that regulate cell survival and proliferation .
Comparison with Similar Compounds
Arvenin I is one of several cucurbitacin glucosides isolated from Anagallis arvensis L. Similar compounds include:
Arvenin II: 2-O-β-D-glucopyranosyl 23, 24-dihydrocucurbitacin B
Arvenin III: 2-O-β-D-glucopyranosyl cucurbitacin D
Arvenin IV: 2-O-β-D-glucopyranosyl cucurbitacin R
Uniqueness: this compound is unique due to its specific glucoside structure, which imparts distinct biological activities compared to other cucurbitacin glucosides. Its moderate anticancer activity and potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-30,32,39,41,44-46,48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOVWWZVVIGRPP-BBANTJNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65247-27-0 | |
| Record name | Arvenin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065247270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


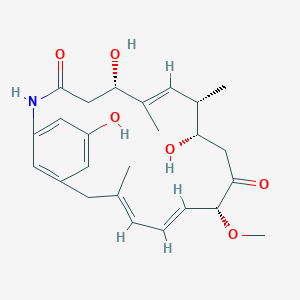
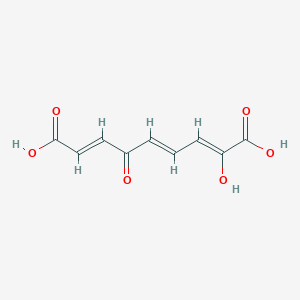
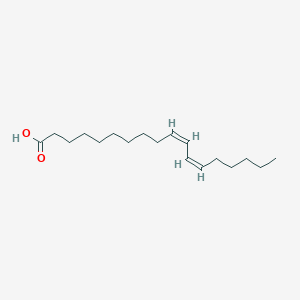
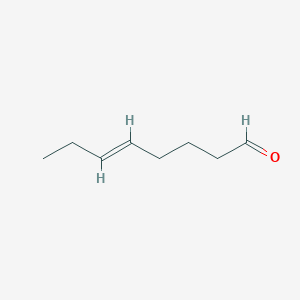
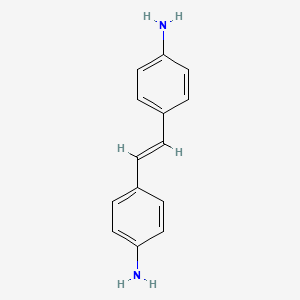
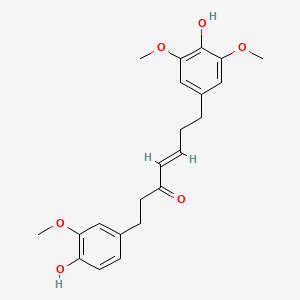
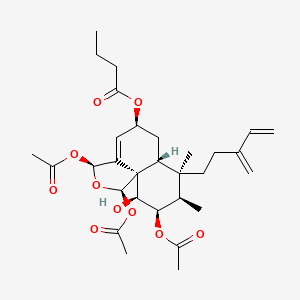
![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)

